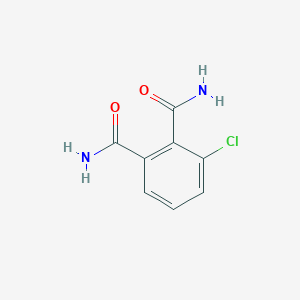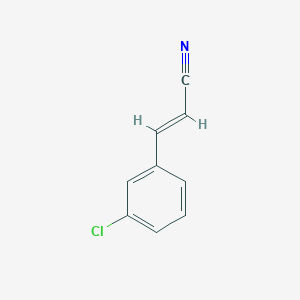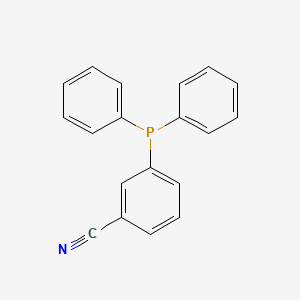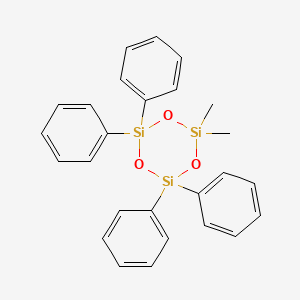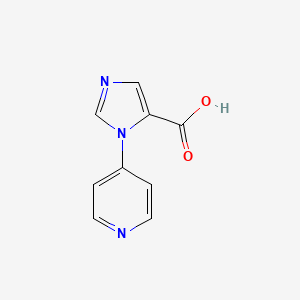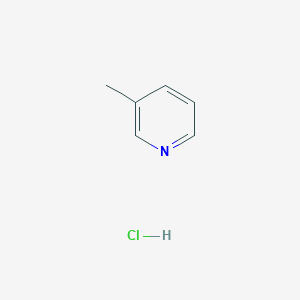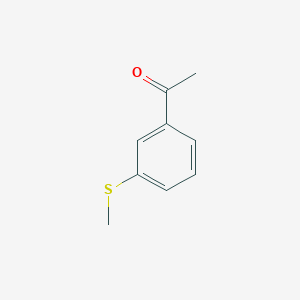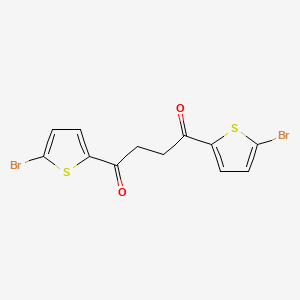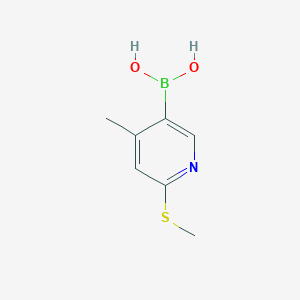
4-Methyl-2-(methylthio)-5-pyridylboronic acid
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of 4-Methyl-2-(methylthio)-5-pyridylboronic acid, there are related studies on the synthesis of similar compounds. For instance, a series of 1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl]ethyl-substituted phenyl carbamates were synthesized using 4-methyl-2-(methylthio)pyrimidine-5-carboxylic acid .Applications De Recherche Scientifique
Antihyperglycemic Agents
4-Methyl-2-(methylthio)-5-pyridylboronic acid and its derivatives have been studied for their potential as antihyperglycemic agents. Research has shown that the substitution of 4-methylthio to certain chemical structures, in combination with other functional groups, can generate potent antihyperglycemic agents in obese, diabetic mice models. These compounds correct hyperglycemia by selectively inhibiting renal tubular glucose reabsorption, representing a new class of potent antihyperglycemic agents distinct from renal and intestinal glucose absorption inhibitors like phlorizin (Kees et al., 1996).
Chemical Delivery Systems for the Brain
In the context of brain-targeted drug delivery, 4-methyl-2-(methylthio)-5-pyridylboronic acid derivatives have been evaluated for their potential to enhance the delivery and sustained release of therapeutics to the brain. Specifically, modifications to dihydropyridine structures, aiming to target neurological disorders like AIDS dementia, have been explored. The modifications seek to facilitate the crossing of the blood-brain barrier and ensure the sustained release of therapeutic agents within the cerebral tissue (Palomino, Kessel, & Horwitz, 1989).
Antiplatelet and Antiphlogistic Activities
Compounds containing the 4-methyl-2-(methylthio)-5-pyridylboronic acid moiety have been investigated for their antiplatelet and antiphlogistic properties. Studies have demonstrated that certain benzopyranopyrimidine derivatives exhibit potent antiplatelet activity, comparable to acetylsalicylic acid, against arachidonic acid-stimulated aggregation. Moreover, some of these compounds also display antiphlogistic activity and a unique gastroprotective effect, suggesting a multifaceted therapeutic potential in the management of inflammatory conditions (Bruno et al., 2001).
Analgesic and Anti-inflammatory Activities
Research into 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, where the 4-methyl-2-(methylthio)-5-pyridylboronic acid structure plays a role, has shown significant analgesic and anti-inflammatory effects in animal models. These compounds, particularly those with specific substitutions, have demonstrated potency and efficacy comparable or superior to traditional NSAIDs like indomethacin, highlighting their potential as novel analgesic and anti-inflammatory agents (Muchowski et al., 1985).
Safety and Hazards
Propriétés
IUPAC Name |
(4-methyl-6-methylsulfanylpyridin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2S/c1-5-3-7(12-2)9-4-6(5)8(10)11/h3-4,10-11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGAAWVIWZTDRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1C)SC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701209846 | |
| Record name | Boronic acid, B-[4-methyl-6-(methylthio)-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701209846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(methylthio)-5-pyridylboronic acid | |
CAS RN |
1451392-61-2 | |
| Record name | Boronic acid, B-[4-methyl-6-(methylthio)-3-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[4-methyl-6-(methylthio)-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701209846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



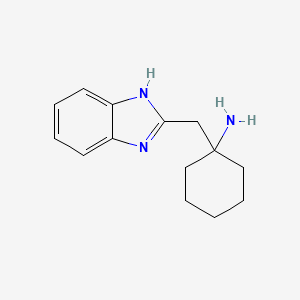
![Benzene, hexakis[(4-nonylphenyl)ethynyl]-](/img/structure/B3047737.png)

![Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3047740.png)
![tert-Butyl 3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carboxylate](/img/structure/B3047744.png)
